molecular formula C26H30O9 B12319331 [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate

[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate

Cat. No.: B12319331
M. Wt: 486.5 g/mol
InChI Key: ZAUYNTYUSYJZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C26H30O9 It is characterized by the presence of multiple acetoxy and phenylmethoxy groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by acetylation and benzylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as sodium methoxide (NaOCH3) are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the specificity and activity of various biological catalysts.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs or treatments.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis-O-(phenylmethyl)-α-D-glucopyranose Triacetate
  • 2,4-Di-O-benzyl-1,3,6-tri-O-acetyl-α-D-glucopyranose
  • 2,3-Dimethylbenzylamine

Uniqueness

Compared to similar compounds, [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate stands out due to its specific arrangement of acetoxy and phenylmethoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUYNTYUSYJZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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